

Spectroscopic Profile of 3-Bromoisonicotinic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Bromoisonicotinic acid

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This technical guide provides a comprehensive overview of the key spectroscopic data for **3-Bromoisonicotinic acid**, a crucial intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for **3-Bromoisonicotinic acid** is $C_6H_4BrNO_2$ with a molecular weight of 202.01 g/mol. The key spectroscopic data are summarized in the tables below.

NMR Spectroscopic Data

Table 1: 1H NMR Spectroscopic Data for **3-Bromoisonicotinic acid**

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Number of Protons	Assignment
7.71	Doublet (d)	4.8	1H	6-H
8.70	Doublet (d)	4.9	1H	5-H
8.91	Singlet (s)	-	1H	2-H
12.56	Broad (br)	-	1H	-COOH

Data sourced from ChemicalBook.[\[1\]](#)

Table 2: ^{13}C NMR Spectroscopic Data for **3-Bromoisonicotinic acid** (in CDCl_3)

Chemical Shift (δ , ppm)	Assignment
117.26	4-C
123.77	6-C
148.94	5-C
152.61	2-C
165.00	C=O
166.07	3-C

Data sourced from ChemicalBook.[\[1\]](#)

Mass Spectrometry Data

Table 3: Mass Spectrometry Data for **3-Bromoisonicotinic acid**

m/z Ratio	Ion
202/200	$[\text{M-H}]^-$

Data sourced from ChemicalBook.[1] The presence of two peaks with a difference of 2 m/z units and approximately equal intensity is characteristic of a bromine-containing compound, representing the two isotopes ^{79}Br and ^{81}Br .

Infrared (IR) Spectroscopy Data

Table 4: Characteristic Infrared Absorption Bands for **3-Bromoisonicotinic acid**

Wavenumber (cm ⁻¹)	Bond	Functional Group
3300-2500 (broad)	O-H stretch	Carboxylic Acid
3100-3000	C-H stretch	Aromatic
1760-1690	C=O stretch	Carboxylic Acid
1600-1400	C=C stretch	Aromatic Ring
1320-1210	C-O stretch	Carboxylic Acid
950-910	O-H bend	Carboxylic Acid
850-550	C-Br stretch	Alkyl Halide

Characteristic absorption ranges are based on established principles of IR spectroscopy.[2][3]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A solution of **3-Bromoisonicotinic acid** is prepared by dissolving the sample in a suitable deuterated solvent, such as deuteriochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The solution is then transferred to an NMR tube. Both ^1H and ^{13}C NMR spectra are recorded on an NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ^1H nuclei. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Mass Spectrometry

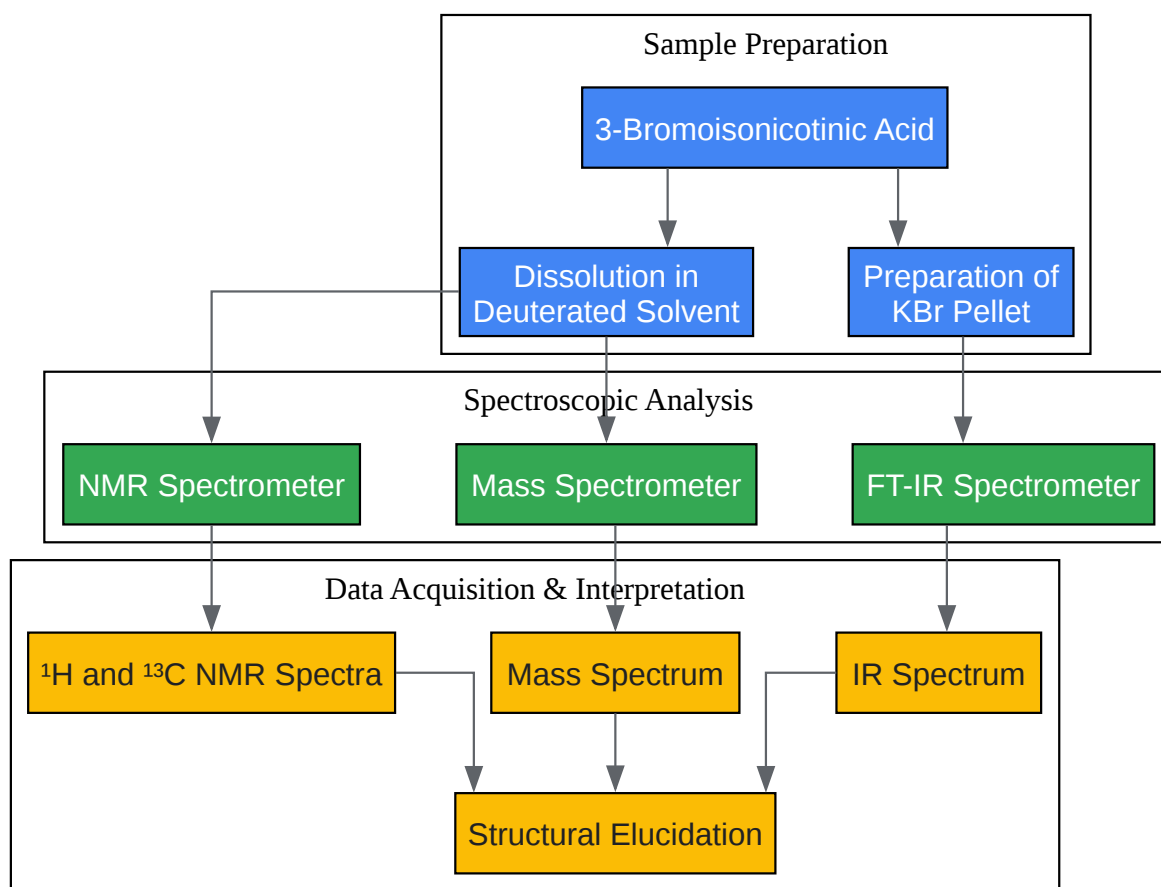
Mass spectra are typically acquired using an electrospray ionization (ESI) source in negative ion mode. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer. The instrument is scanned over a mass-to-charge (m/z) range appropriate for the molecular weight of the compound.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The solid sample is typically prepared as a potassium bromide (KBr) pellet. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. The spectrum is recorded over the mid-infrared range, typically $4000\text{--}400\text{ cm}^{-1}$.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of **3-Bromoisonicotinic acid**.



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Caption: Workflow for Spectroscopic Analysis of **3-Bromoisonicotinic Acid**.

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References

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